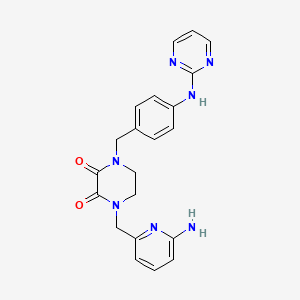
2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the Piperazine Ring: Introduction of the 6-amino-2-pyridinyl and 4-(2-pyrimidinylamino)phenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as therapeutic agents in the treatment of diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Piperazinedione derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a receptor may inhibit or activate a signaling pathway, resulting in a desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler compound with a similar core structure.
2,3-Piperazinedione: The parent compound without additional substituents.
1-(2-Pyridinyl)piperazine: A derivative with a pyridinyl group.
Uniqueness
2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
77916-99-5 |
|---|---|
Formule moléculaire |
C21H21N7O2 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-[(6-aminopyridin-2-yl)methyl]-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C21H21N7O2/c22-18-4-1-3-17(25-18)14-28-12-11-27(19(29)20(28)30)13-15-5-7-16(8-6-15)26-21-23-9-2-10-24-21/h1-10H,11-14H2,(H2,22,25)(H,23,24,26) |
Clé InChI |
IOPFARMTZAZEPD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=NC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


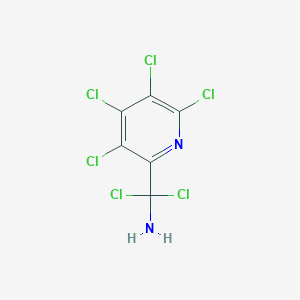
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
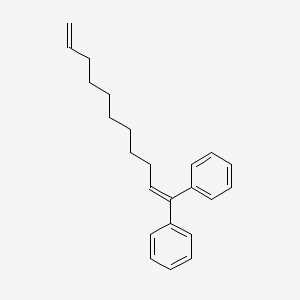
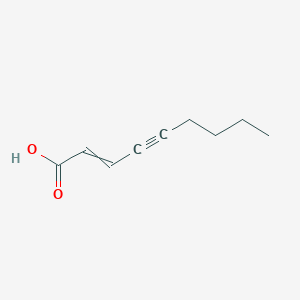

![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
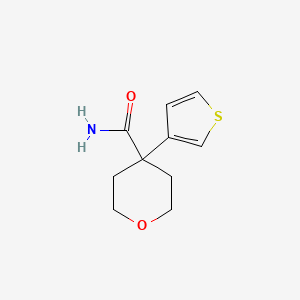
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
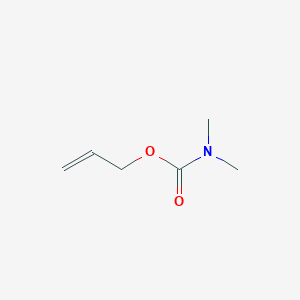

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

